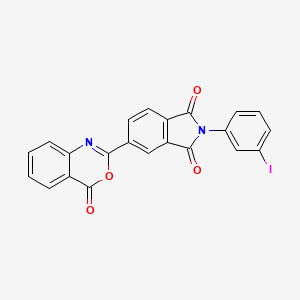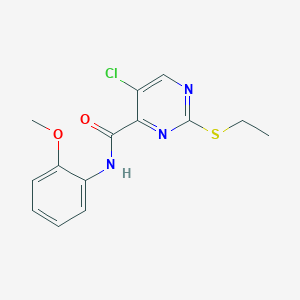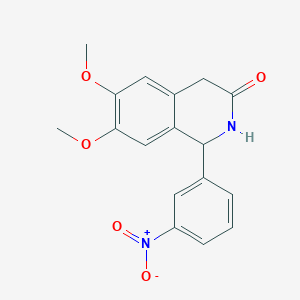
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids in the brain.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, an enzyme that catalyzes the oxidative deamination of D-amino acids. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids is thought to be responsible for the cognitive-enhancing effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are primarily related to its ability to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid. By inhibiting 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, this compound increases the levels of D-amino acids in the brain, which can modulate the activity of NMDA receptors. The modulation of NMDA receptor activity by D-amino acids has been shown to improve cognitive function and memory processes in animal models.
実験室実験の利点と制限
The advantages of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potency and specificity as a 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibitor. This compound has been extensively studied in animal models, and its effects on cognitive function and memory processes have been well documented. However, the limitations of using 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in lab experiments are related to its potential toxicity and side effects. Therefore, it is essential to use this compound in a controlled manner and to follow safety protocols to minimize any potential risks.
将来の方向性
The future directions of research on 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid are related to its potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of this compound in humans and to evaluate its safety and efficacy. Additionally, future research should focus on identifying other potential targets of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid inhibition and exploring the potential applications of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid in other areas of neuroscience research.
合成法
The synthesis of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid involves a multistep process that requires several chemical reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound has been optimized over the years to improve its yield and purity.
科学的研究の応用
The primary scientific research application of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid is in the field of neuroscience. This compound has been shown to inhibit 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid, which leads to an increase in the levels of D-amino acids in the brain. D-amino acids are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory processes. Therefore, the inhibition of 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid by 4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid has potential applications in the treatment of cognitive disorders such as schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
4-(3,5-dimethyl-1-adamantyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-14-5-11-6-15(2,8-14)10-16(7-11,9-14)12(17)3-4-13(18)19/h11H,3-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYYOQWRRBPQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-1-adamantyl)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230726.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5230760.png)

![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)